molecular formula C9H9NO3S B6357249 Benzofuran-2-sulfonic acid methylamide, 95% CAS No. 2186167-09-7

Benzofuran-2-sulfonic acid methylamide, 95%

Cat. No. B6357249
CAS RN: 2186167-09-7
M. Wt: 211.24 g/mol
InChI Key: DOOXWBLEMNCDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of Benzofuran-2-sulfonic acid methylamide, benzofuran derivatives have been obtained by microwave-assisted synthesis .


Molecular Structure Analysis

Benzofuran-2-sulfonic acid contains 20 bonds in total, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 sulfonic (thio-/dithio-) acid, and 1 Furane .

Scientific Research Applications

BFMA has been used in a variety of scientific research applications. It has been used to study the effects of free radicals on cells and to investigate the mechanisms of action of drugs. It has also been used to study the effects of environmental pollutants on organisms. In addition, BFMA is used in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

BFMA acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is thought to act by binding to the free radicals and preventing them from reacting with other molecules. Additionally, BFMA can interact with other molecules, such as proteins and enzymes, to modulate their activity.
Biochemical and Physiological Effects
BFMA has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-bacterial effects. Additionally, it has been shown to have protective effects against oxidative stress in cells and to reduce the formation of reactive oxygen species. It has also been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BFMA has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. Additionally, it is easy to synthesize and can be used in a variety of research applications. However, there are some limitations to its use. It is a relatively unstable compound and can be easily degraded by light and heat. Additionally, its solubility in water is limited and it can be difficult to dissolve in organic solvents.

Future Directions

The use of BFMA in scientific research has been growing in recent years and there are a number of potential future directions for research. These include exploring its effects on other biological systems, such as the immune system and the nervous system. Additionally, further research could be done to investigate its potential therapeutic applications. Additionally, further research could be done to investigate the mechanisms of action of BFMA and to develop more efficient synthesis methods. Finally, further research could be done to investigate the effects of environmental pollutants on organisms treated with BFMA.

Synthesis Methods

BFMA can be synthesized from the reaction of benzofuran and sulfuric acid. The reaction occurs in two steps. In the first step, anhydrous sulfuric acid is added to benzofuran and heated to a temperature of 150°C. This reaction produces benzofuran-2-sulfonic acid, which is then reacted with methylamine in the second step. The reaction is heated to a temperature of 130°C and the resulting product is BFMA.

Safety and Hazards

The safety data sheet for a related compound, 2,3-Benzofuran, indicates that it is a flammable liquid and vapor and is suspected of causing cancer . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

N-methyl-1-benzofuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-10-14(11,12)9-6-7-4-2-3-5-8(7)13-9/h2-6,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOXWBLEMNCDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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